An In-Depth Technical Guide to 2-Carboethoxy-3'-pyrrolidinomethyl benzophenone: Synthesis, Characterization, and Pharmacological Potential
An In-Depth Technical Guide to 2-Carboethoxy-3'-pyrrolidinomethyl benzophenone: Synthesis, Characterization, and Pharmacological Potential
This guide provides a comprehensive technical overview of 2-Carboethoxy-3'-pyrrolidinomethyl benzophenone, a molecule of interest within the broader class of substituted benzophenones. While direct literature on this specific compound is sparse, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for its synthesis, structural elucidation, and potential therapeutic applications. This content is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the chemical space of benzophenone derivatives.
Introduction: The Benzophenone and Pyrrolidine Scaffolds in Medicinal Chemistry
The benzophenone framework, characterized by a diaryl ketone structure, is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Naturally occurring benzophenones, often found in higher plants and fungi, exhibit a wide array of biological activities, including antifungal, anti-HIV, antimicrobial, and antioxidant properties. Synthetic benzophenone derivatives have been successfully developed into commercial drugs such as the analgesic and antipyretic ketoprofen, the anti-Parkinson's agent tolcapone, and the cholesterol-lowering drug fenofibrate. Their therapeutic potential often stems from their ability to act as inhibitors of key enzymes, such as cyclooxygenase (COX), or to interfere with biological pathways implicated in cancer and inflammation.[2][3]
Similarly, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern drug discovery.[4] As a key component of the amino acid proline, it is frequently incorporated into molecules to enhance aqueous solubility, improve pharmacokinetic properties, and establish critical interactions with biological targets through hydrogen bonding.[5] The non-planar, three-dimensional nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space, making it a valuable component in the design of novel therapeutic agents.[4]
The combination of these two pharmacophores in "2-Carboethoxy-3'-pyrrolidinomethyl benzophenone" suggests a molecule with significant potential for biological activity, warranting further investigation.
Chemical Identity and Physicochemical Properties
While "2-Carboethoxy-3'-pyrrolidinomethyl benzophenone" itself is not extensively documented, several of its isomers are available through chemical suppliers. These provide foundational data for understanding the general properties of this class of compounds. The target molecule is ethyl 2-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzoate.
The chemical structure of the title compound is presented below.
Caption: Chemical structure of 2-Carboethoxy-3'-pyrrolidinomethyl benzophenone.
The following table summarizes key properties for commercially available isomers, which serve as a reference point for the target compound.
| Property | 2-carboethoxy-2'-pyrrolidinomethyl benzophenone | 3'-carboethoxy-2-pyrrolidinomethyl benzophenone[6] |
| CAS Number | 898774-29-3 | 898774-32-8 |
| Molecular Formula | C21H23NO3 | C21H23NO3 |
| Molecular Weight | 337.42 g/mol | 337.42 g/mol |
| Boiling Point | Not available | 499.6 °C at 760 mmHg |
| Density | Not available | 1.161 g/cm³ |
| Synonym | ethyl 2-[2-(1-pyrrolidinylmethyl)benzoyl]benzoate | ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-Carboethoxy-3'-pyrrolidinomethyl benzophenone can be envisioned through a multi-step process, leveraging well-established reactions in organic chemistry. The primary challenge is the regioselective functionalization of the benzophenone core. A logical approach involves an initial Friedel-Crafts acylation followed by functional group manipulation and a Mannich-type reaction.
Step 1: Friedel-Crafts Acylation to form 2-Carboethoxy-3'-methyl benzophenone. The cornerstone of benzophenone synthesis is the Friedel-Crafts acylation.[2][7] This electrophilic aromatic substitution involves reacting an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.[2]
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Reactant Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and suspend it in anhydrous dichloromethane (DCM).
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Acyl Chloride Addition: Charge the dropping funnel with a solution of ethyl 2-(chloroformyl)benzoate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0-5 °C (ice bath).
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Aromatic Substrate Addition: Following the formation of the acylium ion complex, add m-toluonitrile (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
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Reaction: After complete addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic fractions, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield 2-Carboethoxy-3'-cyano benzophenone.
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Reduction: The cyano group can be reduced to a methyl group via established methods, such as a Wolff-Kishner or Clemmensen reduction, to yield 2-Carboethoxy-3'-methyl benzophenone.
Step 2: Benzylic Bromination.
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Dissolve the 2-Carboethoxy-3'-methyl benzophenone (1.0 equivalent) in carbon tetrachloride.
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Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide.
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Reflux the mixture under illumination with a sunlamp until TLC indicates the consumption of the starting material.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain the crude 2-Carboethoxy-3'-(bromomethyl)benzophenone.
Step 3: Nucleophilic Substitution with Pyrrolidine.
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Dissolve the crude 2-Carboethoxy-3'-(bromomethyl)benzophenone (1.0 equivalent) in a suitable solvent like acetonitrile.
-
Add pyrrolidine (2.0-3.0 equivalents) and a non-nucleophilic base such as potassium carbonate to scavenge the HBr formed.
-
Stir the reaction at room temperature or with gentle heating until completion.
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Perform an aqueous work-up, extract with an organic solvent, dry, and concentrate.
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Purify the final product, 2-Carboethoxy-3'-pyrrolidinomethyl benzophenone, by column chromatography or recrystallization.
Caption: Proposed synthetic workflow for the target molecule.
Structural Elucidation and Spectroscopic Analysis
Confirmation of the synthesized structure would rely on a combination of standard spectroscopic techniques. The expected data provides a self-validating system for the protocol's success.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be complex but highly informative. Key signals would include:
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A triplet and a quartet in the upfield region (approx. 1.2-1.4 ppm and 4.2-4.4 ppm, respectively) corresponding to the ethyl group of the carboethoxy moiety.
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Multiple signals in the aromatic region (approx. 7.2-8.0 ppm) for the protons on the two phenyl rings. The substitution pattern will lead to a specific set of multiplets.
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A singlet for the benzylic methylene protons (CH₂ connecting the phenyl ring to the pyrrolidine nitrogen), likely around 3.6-3.8 ppm.
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Multiplets for the pyrrolidine ring protons, typically in the 1.7-1.9 ppm and 2.5-2.7 ppm regions.
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-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for all 21 carbon atoms. Noteworthy peaks include:
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The carbonyl carbon of the ketone at ~195 ppm.
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The carbonyl carbon of the ester at ~166 ppm.
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Multiple aromatic carbons between 125-140 ppm.
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The ethyl group carbons (~61 ppm for O-CH₂ and ~14 ppm for CH₃).
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The benzylic methylene carbon at ~60-65 ppm.
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The pyrrolidine carbons, with those adjacent to the nitrogen appearing further downfield.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would confirm the presence of key functional groups.[3]
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A strong, sharp absorption band around 1720-1730 cm⁻¹ for the ester C=O stretch.
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Another strong C=O stretching band for the ketone, typically around 1650-1670 cm⁻¹.[3]
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C-H stretching vibrations for aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively.
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C-O stretching for the ester group around 1250-1300 cm⁻¹.
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-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The ESI+ spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z 338.1705, corresponding to the formula C₂₁H₂₄NO₃⁺.
Pharmacological Potential and Future Directions
The hybrid structure of 2-Carboethoxy-3'-pyrrolidinomethyl benzophenone suggests several avenues for pharmacological investigation, primarily based on the known activities of its constituent scaffolds.
Benzophenone derivatives are well-documented for their anti-inflammatory properties, often acting through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins.[2][8] Ketoprofen, a marketed NSAID, is a classic example of a benzophenone-based anti-inflammatory drug.[3] The introduction of various substituents to the benzophenone core has been shown to modulate this activity. Therefore, it is highly plausible that the title compound could exhibit COX inhibitory effects.
Caption: Potential mechanism of anti-inflammatory action via COX inhibition.
Numerous studies have highlighted the potential of benzophenone derivatives as anticancer agents.[9] Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization and the induction of apoptosis.[2] The cytotoxic effects of various benzophenone analogues have been demonstrated against a range of human cancer cell lines.[9] The pyrrolidine moiety is also present in many anticancer compounds, contributing to target binding and solubility.[4] The combination in the target molecule could lead to novel compounds with antiproliferative effects.
The lack of specific data on 2-Carboethoxy-3'-pyrrolidinomethyl benzophenone underscores the need for empirical investigation. Future research should focus on:
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Synthesis and Characterization: Executing the proposed synthetic route and fully characterizing the compound using the spectroscopic methods outlined.
-
In Vitro Screening: Evaluating the compound for its inhibitory activity against COX-1 and COX-2 enzymes and screening for cytotoxicity against a panel of cancer cell lines.
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Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the substitution pattern on the phenyl rings, altering the ester group, or modifying the pyrrolidine ring to establish a clear SAR profile. This will guide the optimization of lead compounds for improved potency and selectivity.
This systematic approach will elucidate the therapeutic potential of this novel benzophenone derivative and contribute valuable knowledge to the field of medicinal chemistry.
References
A consolidated list of all sources cited within this technical guide is provided below for verification and further reading.
- Benchchem. (n.d.). Biological Activity of Benzophenone Derivatives: A Comparative Guide for Researchers.
- Patel, K., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC.
- de Oliveira, M. R., et al. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. SciELO.
- Januario, J. P., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules.
- Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acylation.
- Mishra, R. K., et al. (2025). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. Organic Letters.
- Alfa Chemistry. (n.d.). CAS 898774-32-8 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone.
- Sigma-Aldrich. (n.d.). 2-carboethoxy-3'-(3-pyrrolinomethyl) benzophenone.
- Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
- Sigma-Aldrich. (n.d.). 2-carboethoxy-2'-pyrrolidinomethyl benzophenone.
- Alfa Chemistry. (n.d.). CAS 898774-32-8 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone.
- Sigma-Aldrich. (n.d.). 2-carboethoxy-2'-pyrrolidinomethyl benzophenone.
- El-Hawary, S. S., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC.
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